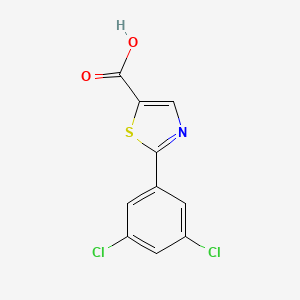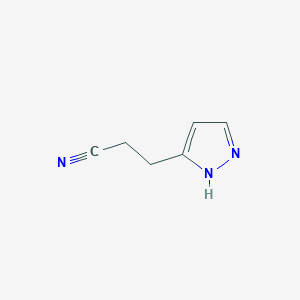![molecular formula C36H46O4 B13640588 4-[4-(4-formylphenyl)-2,5-dioctoxyphenyl]benzaldehyde](/img/structure/B13640588.png)
4-[4-(4-formylphenyl)-2,5-dioctoxyphenyl]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(4-formylphenyl)-2,5-dioctoxyphenyl]benzaldehyde is an organic compound characterized by the presence of formyl groups attached to a phenyl ring, which is further substituted with dioctoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-formylphenyl)-2,5-dioctoxyphenyl]benzaldehyde typically involves multi-step organic reactions. One common method includes the formylation of a dioctoxy-substituted phenyl ring using reagents such as Vilsmeier-Haack reagent or other formylating agents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(4-formylphenyl)-2,5-dioctoxyphenyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-[4-(4-formylphenyl)-2,5-dioctoxyphenyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components.
Mecanismo De Acción
The mechanism by which 4-[4-(4-formylphenyl)-2,5-dioctoxyphenyl]benzaldehyde exerts its effects depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its formyl and dioctoxy groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-Diformyldiphenyl ether
- 4,4’-Oxydibenzaldehyde
- Bis(4-formylphenyl) ether
Uniqueness
4-[4-(4-formylphenyl)-2,5-dioctoxyphenyl]benzaldehyde is unique due to the presence of dioctoxy groups, which impart distinct physical and chemical properties. These groups can influence the compound’s solubility, reactivity, and interaction with other molecules, making it suitable for specific applications that similar compounds may not be able to achieve.
Propiedades
Fórmula molecular |
C36H46O4 |
|---|---|
Peso molecular |
542.7 g/mol |
Nombre IUPAC |
4-[4-(4-formylphenyl)-2,5-dioctoxyphenyl]benzaldehyde |
InChI |
InChI=1S/C36H46O4/c1-3-5-7-9-11-13-23-39-35-25-34(32-21-17-30(28-38)18-22-32)36(40-24-14-12-10-8-6-4-2)26-33(35)31-19-15-29(27-37)16-20-31/h15-22,25-28H,3-14,23-24H2,1-2H3 |
Clave InChI |
MMBHPXQDVDPXNL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=CC(=C(C=C1C2=CC=C(C=C2)C=O)OCCCCCCCC)C3=CC=C(C=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[4-(1H-tetrazol-1-yl)benzoyl]piperazine](/img/structure/B13640550.png)



![3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoicacid](/img/structure/B13640576.png)
![Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}hexanoate](/img/structure/B13640580.png)





